molecular formula C17H32SSn B010291 5-Methyl-2-tributylstannylthiophene CAS No. 107311-67-1

5-Methyl-2-tributylstannylthiophene

Cat. No.: B010291
CAS No.: 107311-67-1
M. Wt: 387.2 g/mol
InChI Key: GOFOMJMAFIFSDO-UHFFFAOYSA-N
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Description

5-Methyl-2-tributylstannylthiophene, also known as this compound, is a useful research compound. Its molecular formula is C17H32SSn and its molecular weight is 387.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

5-Methyl-2-tributylstannylthiophene has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through coupling reactions[][1].

    Biology and Medicine: While specific biological applications are not detailed, compounds with similar structures are often explored for their potential biological activities.

    Industry: It is a crucial component in the synthesis of photovoltaic materials for solar cells[][1]. Additionally, it can be used in the production of fluorescent and liquid crystal materials[][1].

Safety and Hazards

  • Safety Data Sheet (SDS) : You can find the SDS for this compound here .

Chemical Reactions Analysis

5-Methyl-2-tributylstannylthiophene undergoes various types of chemical reactions, including:

Comparison with Similar Compounds

5-Methyl-2-tributylstannylthiophene can be compared with other stannylated thiophene derivatives, such as:

The presence of the methyl group and the tributyltin moiety in this compound provides unique reactivity and stability, making it particularly useful in specific synthetic applications.

Properties

IUPAC Name

tributyl-(5-methylthiophen-2-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5S.3C4H9.Sn/c1-5-3-2-4-6-5;3*1-3-4-2;/h2-3H,1H3;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOFOMJMAFIFSDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=C(S1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32SSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40371761
Record name 5-Methyl-2-tributylstannylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107311-67-1
Record name 5-Methyl-2-tributylstannylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Methyl-2-tributylstannylthiophene
Reactant of Route 2
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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.